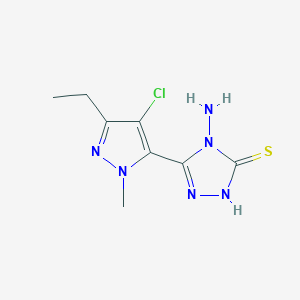![molecular formula C11H11ClN4O2S2 B303481 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide](/img/structure/B303481.png)
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide
- Haga clic en CONSULTA RÁPIDA para recibir una cotización de nuestro equipo de expertos.
- Con productos de calidad a un precio COMPETITIVO, puede centrarse más en su investigación.
Descripción general
Descripción
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a chemical compound that has gained significant attention in the field of medicinal chemistry due to its potential therapeutic applications. This compound belongs to the family of thiadiazole derivatives, which are known for their diverse biological activities.
Mecanismo De Acción
The exact mechanism of action of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is not fully understood. However, it is believed to exert its biological activities through the modulation of various cellular pathways. For instance, it has been shown to inhibit the activity of COX-2 enzyme, which is responsible for the production of inflammatory mediators. Additionally, this compound has been found to induce apoptosis in cancer cells by activating the intrinsic pathway.
Biochemical and Physiological Effects:
The biochemical and physiological effects of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide are diverse and depend on the specific biological activity being studied. For instance, this compound has been found to reduce the levels of proinflammatory cytokines such as TNF-α and IL-1β, thereby alleviating inflammation. Moreover, it has been shown to inhibit the proliferation of cancer cells by inducing cell cycle arrest and apoptosis.
Ventajas Y Limitaciones Para Experimentos De Laboratorio
One of the major advantages of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is its diverse biological activities, which make it a valuable compound for studying various diseases. Additionally, this compound is relatively easy to synthesize, making it readily available for research purposes. However, one of the limitations of this compound is its potential toxicity, which requires careful handling and dosage control.
Direcciones Futuras
There are numerous future directions for the study of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide. Some of the potential areas of research include the optimization of its therapeutic potential, the development of novel analogs with improved efficacy and safety profiles, and the investigation of its mechanism of action. Moreover, this compound could be further studied for its potential applications in the treatment of other diseases such as diabetes, cardiovascular disease, and neurodegenerative disorders.
Conclusion:
In conclusion, 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide is a promising compound with diverse biological activities and potential therapeutic applications. Its synthesis method is relatively simple, and it has been extensively studied for its antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Although its exact mechanism of action is not fully understood, it has been found to modulate various cellular pathways and exert its biological effects through multiple mechanisms. Further research is needed to optimize its therapeutic potential, develop novel analogs, and investigate its mechanism of action.
Métodos De Síntesis
The synthesis of 2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide involves the reaction of 2-amino-1,3,4-thiadiazole-5-thiol with 3-chloro-4-methoxybenzoyl chloride in the presence of a base. The resulting intermediate is then reacted with ethyl chloroacetate to obtain the final product.
Aplicaciones Científicas De Investigación
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide has been extensively studied for its potential therapeutic applications. It has been found to possess significant antimicrobial, anti-inflammatory, antitumor, and anticonvulsant activities. Moreover, this compound has shown promising results in the treatment of various diseases such as cancer, epilepsy, and Alzheimer's disease.
Propiedades
Nombre del producto |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
|---|---|
Fórmula molecular |
C11H11ClN4O2S2 |
Peso molecular |
330.8 g/mol |
Nombre IUPAC |
2-[(5-amino-1,3,4-thiadiazol-2-yl)sulfanyl]-N-(3-chloro-4-methoxyphenyl)acetamide |
InChI |
InChI=1S/C11H11ClN4O2S2/c1-18-8-3-2-6(4-7(8)12)14-9(17)5-19-11-16-15-10(13)20-11/h2-4H,5H2,1H3,(H2,13,15)(H,14,17) |
Clave InChI |
NYOYCMNRKWUNBW-UHFFFAOYSA-N |
SMILES |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
SMILES canónico |
COC1=C(C=C(C=C1)NC(=O)CSC2=NN=C(S2)N)Cl |
Origen del producto |
United States |
Descargo de responsabilidad e información sobre productos de investigación in vitro
Tenga en cuenta que todos los artículos e información de productos presentados en BenchChem están destinados únicamente con fines informativos. Los productos disponibles para la compra en BenchChem están diseñados específicamente para estudios in vitro, que se realizan fuera de organismos vivos. Los estudios in vitro, derivados del término latino "in vidrio", involucran experimentos realizados en entornos de laboratorio controlados utilizando células o tejidos. Es importante tener en cuenta que estos productos no se clasifican como medicamentos y no han recibido la aprobación de la FDA para la prevención, tratamiento o cura de ninguna condición médica, dolencia o enfermedad. Debemos enfatizar que cualquier forma de introducción corporal de estos productos en humanos o animales está estrictamente prohibida por ley. Es esencial adherirse a estas pautas para garantizar el cumplimiento de los estándares legales y éticos en la investigación y experimentación.




![2-amino-6-chloro-4-(3,4,5-trimethoxyphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303400.png)
![N-[6-chloro-4-(4-chlorophenyl)-3-cyano-4H-benzo[h]chromen-2-yl]acetamide](/img/structure/B303401.png)
![ethyl 3-amino-8-bromo-1-(4-fluorophenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303402.png)
![ethyl 3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carboxylate](/img/structure/B303406.png)
![3-amino-9-hydroxy-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303407.png)
![ethyl 2-amino-6-chloro-4-(4-chlorophenyl)-4H-benzo[h]chromene-3-carboxylate](/img/structure/B303408.png)
![3-amino-8-bromo-1-(4-methylphenyl)-1H-benzo[f]chromene-2-carbonitrile](/img/structure/B303409.png)
![2-amino-6-chloro-4-(4-methylphenyl)-4H-benzo[h]chromene-3-carbonitrile](/img/structure/B303412.png)
![ethyl 4-(4-chlorophenyl)-3-cyano-5-oxo-4H,5H-pyrano[3,2-c]chromen-2-yliminoformate](/img/structure/B303413.png)
![ethyl (1E)-N-(3-cyano-4-methyl-5-oxo-4H-pyrano[3,2-c]chromen-2-yl)methanimidate](/img/structure/B303414.png)
![3-Ethyl-5-{3-[(1-ethyl-3-methyl-5-oxo-2-thioxo-4-imidazolidinylidene)methyl]benzylidene}-1-methyl-2-thioxo-4-imidazolidinone](/img/structure/B303418.png)
![1-Methyl-5-[4-({3-methyl-1-[3-(4-morpholinyl)propyl]-5-oxo-2-thioxo-4-imidazolidinylidene}methyl)benzylidene]-3-[3-(4-morpholinyl)propyl]-2-thioxo-4-imidazolidinone](/img/structure/B303420.png)
![7,8-Dimethoxy-2-(4-methoxybenzylidene)-5H-thiazolo[2,3-b]quinazoline-3,5(2H)-dione](/img/structure/B303421.png)